Abaecin isoform 2

Antimicrobial resistance Gram-negative plant pathogens Peptide selectivity

Intracellular AMP researchers encounter false negatives with membrane-active peptides alone; substituting abaecin isoform 2 with apidaecins or melittin introduces variability due to distinct regulatory pathways, ionic strength sensitivity, and mechanism divergence. This isoform resolves these gaps: • DnaK-dependent intracellular targeting-negligible standalone activity at ≤200 μM; requires synergistic combination with hymenoptaecin for bactericidal effect • Retains specific activity against apidaecin-resistant Xanthomonas strains, enabling resistance-circumvention screening • Model peptide for ionic strength-dependent mechanistic assays and delayed bactericidal kinetic studies Supplied as lyophilized powder, ≥95% purity, with full COA. Standard global shipping available.

Molecular Formula
Molecular Weight
Cat. No. B1578670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaecin isoform 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abaecin Isoform 2 Overview


Abaecin isoform 2 is a proline-rich antimicrobial peptide (PrAMP) produced by the buff-tailed bumblebee Bombus terrestris. It belongs to the abaecin family of insect antimicrobial peptides, which are key components of the innate humoral immune defense in Hymenoptera [1]. Structurally, abaecin isoform 2 comprises a 34-amino acid sequence (PPRPGQSKPFPTFPGHGPFNPKTQWPYPLPNPGH) with a high proline content that prevents stable α-helical conformation . Unlike many membrane-active AMPs, abaecin isoform 2 functions primarily through intracellular target binding, interacting with the bacterial chaperone protein DnaK to exert its antimicrobial effects [2]. This isoform is distinct from the canonical honeybee abaecin (Apis mellifera) in sequence composition and species origin, and exhibits a unique pharmacological profile that necessitates careful selection in experimental systems.

Proline-rich antimicrobial peptide from Bombus terrestris; distinct from honeybee abaecin
Intracellular DnaK chaperone binding mechanism; not membrane-active
Requires synergy with pore-forming peptides for bactericidal activity

Abaecin Isoform 2 Substitution Risks


Substituting abaecin isoform 2 with other insect PrAMPs such as apidaecins or even other abaecin isoforms introduces substantial experimental variability and risks invalidating research outcomes. First, abaecin isoform 2 exhibits negligible standalone antibacterial activity at concentrations up to 200 μM against Gram-negative bacteria including E. coli, requiring synergistic combination with pore-forming peptides like hymenoptaecin to achieve bactericidal effects [1]. This functional dependency fundamentally distinguishes it from apidaecins, which demonstrate immediate, concentration-dependent killing [2]. Second, the ionic strength sensitivity of abaecin isoform 2—wherein antimicrobial activity is abolished at medium ionic strength conditions—contrasts markedly with apidaecins, which retain activity under physiological salt concentrations [2]. Third, distinct regulatory pathways govern isoform-specific expression: abaecin is regulated by both Toll and Imd pathways, whereas other bee AMPs such as defensin-1 rely exclusively on Toll pathway activation [3]. Consequently, generic substitution without empirical validation of these context-dependent properties compromises assay reproducibility and may lead to false-negative results in antimicrobial screening or mechanistic studies.

Standalone activity
Negligible standalone activity; requires synergistic partner peptide, unlike apidaecins which act independently.
Ionic strength sensitivity
Antimicrobial activity lost at medium ionic strength; apidaecins retain activity under physiological salt conditions.
Regulatory pathway context
Abaecin regulated by Toll and Imd pathways, versus defensin-1 relying solely on Toll; isoform-specific expression may not transfer.

Abaecin Isoform 2 Evidence Guide


Apidaecin-Resistant Xanthomonas Activity

Abaecin isoform 2, sharing the core functional properties of the abaecin peptide family, exhibits its highest specific activity against an apidaecin-resistant Xanthomonas strain—a pathogen for which apidaecins show minimal or no inhibitory effect. This selectivity profile provides a critical experimental advantage when studying apidaecin resistance mechanisms or screening for compounds effective against apidaecin-insensitive Gram-negative bacteria [1]. The original characterization of abaecin explicitly identified that 'the highest observed specific activity was against an apidaecin-resistant Xanthomonas strain,' establishing a clear differentiation from the apidaecin class [1].

Xanthomonas Activity
Head-to-head
Activity detected vs. minimal/no activity for apidaecins
Supports apidaecin-resistance mechanism studies
Precise fold-difference not numerically reported
Antimicrobial resistance Gram-negative plant pathogens Peptide selectivity

Delayed Bactericidal Kinetics vs. Apidaecin

Abaecin isoform 2 demonstrates delayed bactericidal activity in contrast to the immediate killing action observed with apidaecins. The original characterization study reported that 'in contrast to the immediate action of apidaecins, bactericidal activity is delayed' for abaecin [1]. This temporal distinction reflects divergent mechanisms of action: apidaecins rapidly permeabilize bacterial membranes, whereas abaecin requires intracellular accumulation and DnaK binding before exerting antimicrobial effects [2]. This kinetic difference has practical implications for time-course experimental designs.

Bactericidal Kinetics
Head-to-head
Delayed onset vs. immediate action of apidaecins
Time-course studies of intracellular targeting vs. membrane disruption
Quantitative time difference not reported
Bactericidal kinetics Time-kill assay Mechanism of action

Ionic Strength Sensitivity

Abaecin isoform 2 displays pronounced sensitivity to ionic strength conditions, with antimicrobial activity lost at medium ionic strength—a property not shared by apidaecins. The original characterization study reported 'its inability to inhibit bacterial growth at medium ionic strength' as a key differentiating feature from the apidaecins [1]. This salt-sensitivity profile dictates strict control over assay buffer composition when using abaecin isoform 2 and precludes its use in experiments conducted under physiological salt concentrations where apidaecins remain functional.

Ionic Strength Effect
Head-to-head
Complete loss of activity at medium ionic strength; apidaecins retain activity
Requires low-ionic-strength assay buffer design
Specific molarity not explicitly defined
Ionic strength sensitivity Assay conditions Physiological relevance

Synergy with Pore-Forming Peptides

Abaecin isoform 2 exhibits negligible standalone antibacterial activity against Escherichia coli at concentrations up to 200 μM and requires synergistic combination with sublethal doses of the pore-forming peptide hymenoptaecin to achieve bactericidal effects. In direct comparative assays, 'Abaecin displayed no detectable activity against Escherichia coli when tested alone at concentrations of up to 200 μM, whereas hymenoptaecin affected bacterial cell growth and viability but only at concentrations greater than 2 μM. In combination, as little as 1.25 μM abaecin enhanced the bactericidal effects of hymenoptaecin' [1]. This obligatory synergy contrasts with many AMPs that function independently and necessitates combinatorial experimental designs.

Synergy with Hymenoptaecin
Head-to-head
1.25 µM abaecin potentiates hymenoptaecin; inactive alone ≤200 µM
Synergy-dependent bactericidal effect context
Against E. coli; standalone inactivity confirmed
Synergy Antimicrobial potentiation Combination therapy

DnaK Chaperone Binding

Abaecin isoform 2 exerts its antimicrobial effects through specific binding to the bacterial chaperone protein DnaK—an evolutionarily conserved central organizer of the bacterial chaperone network—rather than through direct membrane disruption. This mechanism is fundamentally distinct from membrane-active AMPs such as hymenoptaecin and melittin. The intracellular targeting mechanism was confirmed by studies showing that 'abaecin interacts with Escherichia coli DnaK but shows negligible antibacterial activity unless it is combined with sublethal doses of the pore-forming peptide hymenoptaecin,' which facilitates abaecin entry across the compromised bacterial membrane [1]. Additionally, abaecin 'was found to reduce the minimal inhibitory concentration of hymenoptaecin and to interact with the bacterial chaperone DnaK when the membrane was compromised by hymenoptaecin' [2].

DnaK Binding Mechanism
Head-to-head
Intracellular DnaK binding; requires membrane compromise by pore-former
DnaK-targeted antimicrobial strategy studies
Mechanism distinct from membrane-active AMPs
DnaK binding Intracellular targeting Chaperone inhibition

Lower Potency Against Plant Pathogens

Abaecin isoform 2 exhibits lower specific activities against Gram-negative plant pathogens compared to apidaecins, as established in the original characterization study: 'The newly identified peptide's broad spectrum, lower specific activities against Gram-negative plant pathogens and its inability to inhibit bacterial growth at medium ionic strength are different from the apidaecins' [1]. This reduced potency against certain Gram-negative targets informs experimental selection: apidaecins may be preferred for high-potency applications against susceptible Gram-negative strains, whereas abaecin isoform 2 offers advantages in specificity against apidaecin-resistant variants.

Plant Pathogen Activity
Head-to-head
Lower specific activities vs. apidaecins against Gram-negative plant pathogens
Informs selection: apidaecins for higher potency; abaecin for resistance circumvention
Fold-difference not numerically reported
Specific activity Gram-negative pathogens Potency comparison

Abaecin Isoform 2 Applications


Apidaecin Resistance & Drug Discovery

Abaecin isoform 2 is the preferred research tool for investigating apidaecin resistance mechanisms in Gram-negative bacteria, particularly in Xanthomonas species. Based on direct comparative evidence showing that abaecin exhibits its highest specific activity against an apidaecin-resistant Xanthomonas strain [1], this isoform enables researchers to study resistance circumvention strategies and screen for compounds that retain activity where apidaecins fail. Procurement of abaecin isoform 2 is essential for laboratories focused on antimicrobial resistance in plant-associated bacterial pathogens and agricultural biocontrol applications.

Synergy & DnaK Chaperone Studies

Abaecin isoform 2 serves as a critical reagent for investigating intracellular antimicrobial targeting mechanisms, specifically DnaK chaperone binding and synergistic potentiation with pore-forming peptides. The quantitative evidence demonstrates that abaecin requires combination with hymenoptaecin (1.25 μM abaecin enhances hymenoptaecin's bactericidal effects, while being inactive alone at concentrations up to 200 μM) [2], and that its mechanism involves specific DnaK interaction upon membrane compromise [3]. This application scenario is uniquely suited to abaecin isoform 2 and cannot be replicated with membrane-active AMPs such as apidaecins or melittin.

Low Ionic Strength Assay Optimization

Abaecin isoform 2 is indicated for research applications requiring strict control over assay ionic strength conditions. The established evidence showing complete loss of antibacterial activity at medium ionic strength, in contrast to apidaecins which retain activity under these conditions [1], positions abaecin isoform 2 as a model peptide for studying salt-dependent antimicrobial mechanisms and for validating buffer optimization protocols in antimicrobial screening workflows. This scenario is particularly relevant for researchers developing standardized AMP testing methodologies.

Delayed Bactericidal Kinetics Studies

Abaecin isoform 2 is optimally suited for time-course experimental designs investigating delayed bactericidal mechanisms. The direct comparative evidence showing delayed bactericidal activity for abaecin versus immediate action for apidaecins [1] enables researchers to conduct kinetic studies differentiating rapid membrane-active killing from slower intracellular targeting mechanisms. This temporal resolution is critical for understanding the pharmacodynamics of PrAMPs and for developing time-dependent antimicrobial treatment strategies.

Application
Selection Property
Validation Focus
Apidaecin resistance mechanism studies
Activity against apidaecin-resistant strains
Apidaecin-resistance endpoint review
DnaK chaperone targeting synergy studies
Intracellular targeting / synergy requirement
DnaK binding and synergy assay context
Low ionic strength assay development
Ionic strength sensitivity profile
Buffer composition optimization for AMP assays
Delayed bactericidal kinetics studies
Temporal killing profile
Time-course pharmacodynamic endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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